![molecular formula C28H25FN4O5S B2380579 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 689757-03-7](/img/structure/B2380579.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide” belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole .
Molecular Structure Analysis
The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of a similar compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The detailed interpretations of the vibrational spectra have been carried out with the aid of VEDA 4 program . The various intramolecular interactions of the title compound have been exposed by natural bond orbital analysis .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . MOFs are porous materials with potential applications in gas storage, separation, and catalysis .
Fluorophores and Photocatalysts
Compounds with similar structures have been used as fluorophores and visible light organophotocatalysts . These materials can be used in photovoltaics or as fluorescent sensors .
Antimicrobial Activity
Some compounds with similar structures have shown antimicrobial activity . They were tested against various fungi and bacteria, and the lowest concentration that produced a ≥50% inhibition of the growth of yeast was identified as MIC 50 .
Anticancer Activity
Thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized and tested for anticancer activity .
Mechanism of Action
The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of energy gap indicates electron transfer within the molecule . Moreover, molecular docking studies revealed the possible binding of a similar molecule to different antimicrobial target proteins .
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O5S/c29-19-2-4-20(5-3-19)30-26(34)16-39-28-31-23-7-6-21(32-9-11-36-12-10-32)14-22(23)27(35)33(28)15-18-1-8-24-25(13-18)38-17-37-24/h1-8,13-14H,9-12,15-17H2,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPYZSSFSZECGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)NC6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
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